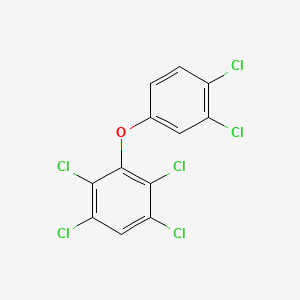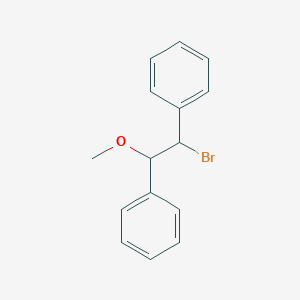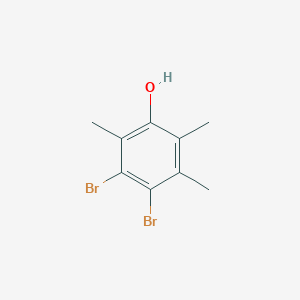
(R)-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is a complex organic compound characterized by the presence of dinitrophenyl groups attached to an amino and a thio group on a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of phenylalanine derivatives to introduce the dinitrophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity. The thio group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
2,4-Dinitroaniline: Used in the synthesis of herbicides and dyes.
Uniqueness
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is unique due to the presence of both amino and thio groups attached to the dinitrophenyl moieties, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H11N5O10S |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2R)-2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22)/t11-/m0/s1 |
InChI Key |
BWXMKHIUCXHRIC-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)

![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)



![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)


![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
